Cas no 2171682-47-4 (4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid)

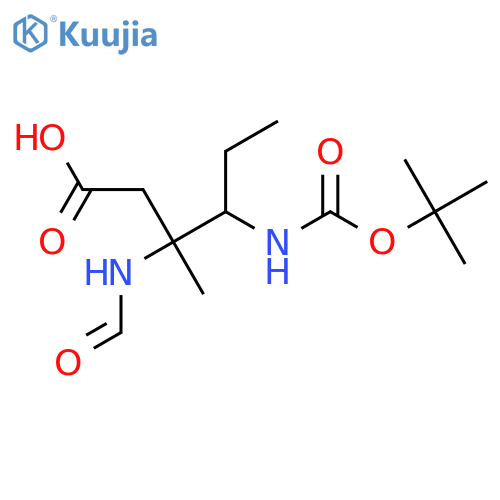

2171682-47-4 structure

商品名:4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid

- 4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid

- EN300-1287812

- 2171682-47-4

-

- インチ: 1S/C13H24N2O5/c1-6-9(15-11(19)20-12(2,3)4)13(5,14-8-16)7-10(17)18/h8-9H,6-7H2,1-5H3,(H,14,16)(H,15,19)(H,17,18)

- InChIKey: UUOSYUSMBLBRNP-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC(CC)C(C)(CC(=O)O)NC=O)=O

計算された属性

- せいみつぶんしりょう: 288.16852187g/mol

- どういたいしつりょう: 288.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 105Ų

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1287812-10000mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 10000mg |

$4545.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-500mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 500mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-50mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 50mg |

$888.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-5000mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 5000mg |

$3065.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-2500mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 2500mg |

$2071.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-1000mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 1000mg |

$1057.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-1.0g |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1287812-100mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 100mg |

$930.0 | 2023-10-01 | ||

| Enamine | EN300-1287812-250mg |

4-{[(tert-butoxy)carbonyl]amino}-3-formamido-3-methylhexanoic acid |

2171682-47-4 | 250mg |

$972.0 | 2023-10-01 |

4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2171682-47-4 (4-{(tert-butoxy)carbonylamino}-3-formamido-3-methylhexanoic acid) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量